Imipramine Impurity HCl
Description
Properties
CAS No. |
70738-29-3 |
|---|---|
Molecular Formula |
C19H24N2Cl2 |
Molecular Weight |
351.32 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
9-Methyl-10-Dimethylaminopropylacridinium Chloride HCl |
Origin of Product |
United States |
Imipramine Impurity Hcl: Classification and Formation Mechanisms
Structural Context of Imipramine (B1671792) and its Related Substances
Imipramine is a tricyclic antidepressant (TCA) belonging to the dibenzazepine (B1670418) class. wikipedia.orgnih.gov Its chemical structure is characterized by a three-ring system, specifically a 10,11-dihydro-5H-dibenzo[b,f]azepine nucleus, to which a 3-(dimethylamino)propyl side chain is attached at the nitrogen atom (position 5). wikipedia.orgnih.gov The chemical name for imipramine is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine. wikipedia.org
Impurities and related substances of imipramine are compounds that are structurally very similar to the parent drug. They typically share the same dibenzazepine core but may have variations in the side chain, modifications to the tricyclic ring system, or may consist of the core structure without the side chain. These structural similarities arise because the impurities are often precursors, intermediates, or byproducts from the manufacturing process, or degradation products and metabolites of the active pharmaceutical ingredient (API). ijper.orgnih.gov
Several key compounds are recognized as impurities or related substances to imipramine. These include metabolites, synthetic precursors, and byproducts.
N-Desmethyl Imipramine HCl: Also known as Desipramine (B1205290) HCl, this compound is the major active metabolite of imipramine. wikipedia.orgselleckchem.com Structurally, it is identical to imipramine except for the absence of one methyl group on the terminal nitrogen of the propyl side chain, making it a secondary amine instead of a tertiary amine. wikipedia.orgsynzeal.com Its chemical name is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine hydrochloride. synzeal.compharmaceresearch.com It is frequently found as an impurity in imipramine drug products. nih.govnih.gov
Imipramine N-Oxide: This compound is a metabolite of imipramine formed by the oxidation of the tertiary amine nitrogen on the dimethylaminopropyl side chain. nih.govmedchemexpress.comscbt.com The formation of the N-oxide creates a semipolar bond, resulting in a more polar molecule than the parent imipramine. tandfonline.com It is recognized as a metabolite and can be a potential impurity. medchemexpress.compharmaffiliates.com
Iminodibenzyl (B195756): This compound is the core tricyclic nucleus of imipramine, 10,11-dihydro-5H-dibenzo[b,f]azepine, without the alkylamine side chain. ncats.iosynthinkchemicals.com Iminodibenzyl is a key starting material or intermediate in the most common synthesis route for imipramine. ijper.orgchemicalbook.com Due to incomplete reaction or inadequate purification, it is a common process-related impurity found in the final drug substance. nih.govnih.govdrugfuture.com
N,N-Dimethyl Aminopropyl Chloride: This is a reactive chemical used as an alkylating agent in the synthesis of imipramine. chemicalbook.com It provides the N,N-dimethylaminopropyl side chain that is attached to the iminodibenzyl nucleus. ijnc.ir As a reactive starting material, its presence in the final API is considered a genotoxic impurity that must be controlled to very low levels. researchgate.net
Table 1: Key Related Compounds of Imipramine
| Compound Name | Chemical Formula | Relationship to Imipramine |
|---|---|---|
| N-Desmethyl Imipramine HCl (Desipramine HCl) | C₁₈H₂₂N₂ · HCl | Metabolite, Impurity |
| Imipramine N-Oxide | C₁₉H₂₄N₂O | Metabolite |
| Iminodibenzyl | C₁₄H₁₃N | Precursor, Intermediate, Impurity |
| N,N-Dimethyl Aminopropyl Chloride | C₅H₁₂ClN | Starting Material, Reagent |
Origins of Impurities in Imipramine Hydrochloride Drug Substance
The presence of impurities in the imipramine hydrochloride drug substance is primarily linked to the manufacturing process. These can be classified based on their origin within the synthetic route.
These impurities are chemical substances that are formed or introduced during the synthesis of the API and are not fully removed by subsequent purification steps.
The quality of the final imipramine API is highly dependent on the purity of the starting materials used in its synthesis. ijper.org The most common synthesis involves the alkylation of iminodibenzyl with 3-dimethylaminopropylchloride in the presence of a strong base like sodium amide. chemicalbook.com
Iminodibenzyl: If the iminodibenzyl used as a key starting material is not of high purity, any contaminants within it can carry through the synthesis and appear in the final product.
N,N-Dimethyl Aminopropyl Chloride: Similarly, impurities within this alkylating agent can lead to the formation of undesired side products or remain as contaminants in the final API. A study has been developed to specifically quantify this genotoxic impurity in imipramine hydrochloride. researchgate.net
Another described synthetic route uses 2,2-dinitro-1,2-diphenylene ethane (B1197151) as a key starting material, which is then converted through intermediates to iminodibenzyl and finally to imipramine. ijper.org The purity of this initial material is also critical to controlling impurities in the final product. ijper.org
Unwanted byproducts and residual intermediates are a significant source of impurities in imipramine.
Unreacted Intermediates: The most common process-related impurity is unreacted iminodibenzyl. ijper.orgnih.gov If the alkylation reaction does not proceed to completion, the starting iminodibenzyl will remain in the reaction mixture and may be present in the final purified imipramine hydrochloride. drugfuture.com A method for quantifying both iminodibenzyl and desipramine impurities in imipramine formulations has been established. nih.gov
Byproducts of Side Reactions: Side reactions can occur during synthesis, leading to the formation of structurally related byproducts. For instance, impurities such as 10,11-dihydro-5-[3-(methylamino-3'-dimethylaminopropyl)propyl]-5H-dibenz[b,f]azepine have been identified in imipramine tablets, arising from complex side reactions during synthesis. nih.gov The conversion of intermediates, such as 2-2-diamino-1,2-diphenyl ethane diphosphate (B83284) in alternative synthetic pathways, must be complete to prevent their inclusion as impurities in the final API. ijper.org
Table 2: Common Synthesis-Related Impurities and Their Origins
| Impurity | Origin | Description |
|---|---|---|
| Iminodibenzyl | Starting Material / Intermediate | Results from incomplete alkylation reaction during synthesis. ijper.orgchemicalbook.com |
| Desipramine (N-Desmethyl Imipramine) | Byproduct | Can be formed during synthesis or as a degradation product. nih.gov |
| N,N-Dimethyl Aminopropyl Chloride | Starting Material | A reactive genotoxic impurity that can remain if not fully consumed. researchgate.net |
| 2-2-diamino-1,2-diphenyl ethane diphosphate | Intermediate | An intermediate from an alternative synthesis route that may persist if conversion is incomplete. ijper.org |
Synthesis-Related Impurities
Residual Reagents and Catalysts
The synthesis of imipramine is a multi-step chemical process that involves various reagents and catalysts. ijnc.ir While purification processes are designed to remove these substances, trace amounts may remain in the final active pharmaceutical ingredient (API).
The synthesis of imipramine typically begins with the condensation of 3-phenylpropanenitrile with ethyl chloroacetate (B1199739) in the presence of sodium ethoxide. ijnc.ir This is followed by a reduction reaction using hydrogen gas with a palladium catalyst. ijnc.ir The resulting amine is then reacted with 1-chloro-3-dimethylaminopropane. ijnc.ir Cyclization to form the characteristic tricyclic ring is achieved using a strong acid catalyst like hydrochloric or sulfuric acid. ijnc.ir
Potential residual impurities stemming from this process could include:
Unreacted Starting Materials: Such as 3-phenylpropanenitrile and 1-chloro-3-dimethylaminopropane. ijnc.ir
Reagents: Sodium ethoxide and strong acids like HCl or H₂SO₄. ijnc.ir
Catalysts: Palladium used during the reduction step. ijnc.ir
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates like 2,2'-dinitro-1,2-diphenylethane, 2-2-diamino-1,2-diphenyl ethane diphosphate, and iminodibenzyl. ijper.orgsigmaaldrich.com
Table 1: Potential Residual Reagents and Intermediates in Imipramine Synthesis
| Type | Compound Name | Role in Synthesis |
|---|---|---|
| Starting Material | 3-phenylpropanenitrile | Initial reactant ijnc.ir |
| Starting Material | 1-chloro-3-dimethylaminopropane | Reactant for side chain addition ijnc.ir |
| Intermediate | Iminodibenzyl | Precursor to the final tricyclic structure ijper.orgsigmaaldrich.com |
| Catalyst | Palladium | Used in reduction step ijnc.ir |
| Reagent | Sodium ethoxide | Base used in condensation ijnc.ir |
| Reagent | Hydrochloric Acid | Catalyst for cyclization ijnc.ir |
Process-Related Impurities during Manufacturing
Beyond the initial synthesis of the API, impurities can be introduced during the formulation of the final dosage form.
Excipients are inactive substances added to a drug formulation to aid in manufacturing, stability, and patient acceptability. However, the active ingredient can sometimes interact with these excipients, leading to the formation of new impurities. ajpsonline.com For instance, imipramine hydrochloride has been noted to precipitate in the presence of sodium bisulfite, an excipient sometimes used as an antioxidant. pharmtech.com Interactions can also occur with common fillers and binders, especially in the presence of moisture, which can facilitate degradation reactions. ajpsonline.com While specific studies detailing reactions between imipramine and common excipients like lactose (B1674315) or starch are not prevalent in the reviewed literature, the potential for such interactions is a key consideration in formulation development. nih.gov
Leachables are chemical compounds that migrate from packaging components, such as plastic bottles, stoppers, or blister packs, into the drug product over its shelf life. lcms.czpharmtech.com These substances originate from the materials used to make the containers and can include plasticizers, antioxidants, vulcanizing agents, and other additives. lcms.cz The process of migration is influenced by factors such as the type of plastic, the drug formulation, storage temperature, and time. ppd.com
To mitigate this risk, pharmaceutical companies conduct "extractables" studies, where container materials are exposed to harsh conditions to identify all potential chemicals that could leach out. lcms.czppd.com This helps in selecting appropriate packaging materials that are compatible with the drug product. ajpsonline.comwestpharma.com For injectable forms of medication, the potential for leachables from rubber stoppers or syringe components is a significant concern, as these can directly enter the bloodstream. ppd.comwestpharma.com
The stability of imipramine hydrochloride can be affected by environmental factors during storage, leading to the formation of degradation impurities. ajpsonline.com
Light: Imipramine hydrochloride is known to be sensitive to light. nih.gov Exposure, particularly to UV radiation, can cause the drug to turn yellowish or reddish. nih.govnih.gov This discoloration is associated with a loss of potency and is a result of photodegradation, which can induce demethylation and hydroxylation processes. nih.govnih.gov
Temperature: Elevated temperatures accelerate chemical reactions, increasing the rate of degradation. nih.gov While solid imipramine is relatively stable thermally, prolonged exposure to heat can lead to the formation of degradation products. nih.gov It is recommended to store the medication at room temperature, away from heat and direct light. mayoclinic.orgwebmd.com
pH and Moisture: Solutions of imipramine hydrochloride are most stable at a pH of 4-5. nih.gov Deviations from this range, especially in the presence of moisture, can promote hydrolytic degradation. nih.gov Hydrolysis is a common degradation pathway for many pharmaceuticals, involving the cleavage of chemical bonds by water. ajpsonline.comnih.gov
Degradation Products of Imipramine Hydrochloride
Degradation products are impurities that result from the chemical breakdown of the active pharmaceutical ingredient over time.
Tricyclic antidepressants as a class are susceptible to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation. nih.govmdpi.com
Hydrolysis: This process involves the reaction of the drug with water, often catalyzed by acidic or basic conditions, and can lead to the cleavage of certain functional groups. ajpsonline.comnih.gov
Oxidation: This is a major degradation pathway for TCAs. nih.govmdpi.com It can be initiated by light, atmospheric oxygen, or trace metal ions, leading to the formation of various oxidized products, such as N-oxides. nih.govresearchgate.net For example, the chemical oxidation of imipramine has been shown to have a degradation efficiency of up to 64% in certain laboratory conditions. nih.gov
Photodegradation: As mentioned, many TCAs are photosensitive. researchgate.net Exposure to light can provide the energy needed to initiate chemical reactions. For imipramine, this can lead to demethylation, resulting in the formation of its primary active metabolite, desipramine, as well as hydroxylation products. nih.govresearchgate.net Studies on the photodegradation of the related TCA clomipramine (B1669221) have identified imipramine itself as a degradation product, alongside hydroxylated and N-oxide derivatives. researchgate.netactamedicamarisiensis.ro
Forced degradation studies, where the drug is subjected to stress conditions like strong acids, bases, oxidizing agents, heat, and light, are used to identify potential degradation products and establish the stability of the molecule. ijprajournal.comijbpas.comresearchgate.net For imipramine, significant degradation has been observed under acidic, hydrolytic, and oxidative stress conditions. ijbpas.comresearchgate.net
Table 2: Common Degradation Pathways and Resulting Impurities for Imipramine
| Degradation Pathway | Stress Condition | Potential Impurity/Product |
|---|---|---|
| Photodegradation | UV/Visible Light | Desipramine, Hydroxylated derivatives nih.govresearchgate.net |
| Oxidation | Oxidizing agents (e.g., H₂O₂) | Imipramine-N-oxide, other oxidized products researchgate.netijbpas.com |
| Hydrolysis | Acidic or Basic conditions | Cleavage products (specifics depend on conditions) ijprajournal.comresearchgate.net |
| Thermal Degradation | High Temperature | Various decomposition products nih.gov |
Imipramine Impurity HCl: Unraveling Its Formation Through Degradation
Imipramine, a foundational tricyclic antidepressant, is susceptible to degradation under various conditions, leading to the formation of several impurities. The hydrochloride salt form, Imipramine HCl, is commonly used in pharmaceutical formulations. Understanding the classification and formation mechanisms of these impurities is critical for ensuring drug quality, safety, and efficacy. The degradation of imipramine can be triggered by several factors, including hydrolysis, oxidation, light, and heat. The pH of the environment also plays a crucial role in its stability. nih.govajpsonline.comijprajournal.com
Specific Degradation Mechanisms of Imipramine
The chemical structure of imipramine, featuring a dibenzazepine nucleus and a dimethylaminopropyl side chain, presents multiple sites for chemical transformation. wikipedia.org These transformations result in a variety of degradation products, each with a unique formation pathway.
Hydrolysis-Induced Degradation
Hydrolysis is a common degradation pathway for many pharmaceuticals, and imipramine is no exception. This process involves the cleavage of chemical bonds by the addition of water. While specific details on the hydrolysis products of imipramine are not extensively documented in the provided search results, it is a recognized degradation pathway. ajpsonline.comijprajournal.com Forced degradation studies, which are crucial for identifying potential degradants, typically involve subjecting the drug substance to acidic and basic conditions to induce hydrolysis. ajpsonline.comijprajournal.com For instance, studies have been conducted by refluxing imipramine in 0.1N HCl or 0.1N NaOH. ajpsonline.com One study noted that imipramine degrades under acidic and hydrolytic stress conditions. researchgate.net
Oxidative Degradation Pathways
Oxidation is a significant degradation pathway for imipramine, leading to several impurities. Key oxidative transformations include N-oxidation and N-demethylation.
N-oxidation: This process involves the oxidation of the nitrogen atom in the side chain, leading to the formation of imipramine N-oxide. nih.govpharmacompass.comnih.gov Imipramine N-oxide is a known metabolite of imipramine. medchemexpress.comscbt.com Studies have shown that this reaction can be catalyzed by enzymes like flavin-containing monooxygenase (FMO). nih.govnih.gov The formation of imipramine-5-N-oxide has been identified as an oxidation product. nih.gov
N-oxide Reduction: While N-oxidation is a primary pathway, the reverse reaction, N-oxide reduction, can also occur. pharmacompass.com
N-demethylation: This involves the removal of one or both methyl groups from the tertiary amine in the side chain. nih.govpharmacompass.comnih.gov The primary product of single N-demethylation is desipramine, which is itself an active antidepressant. wikipedia.orgdrugbank.commdpi.comwikipedia.org Further demethylation can lead to didemethylimipramine. drugbank.com This process is often mediated by cytochrome P450 (CYP) enzymes, such as CYP1A2, CYP2C19, and CYP3A4. nih.govdrugbank.comd-nb.infooup.com
Aromatic Hydroxylation: Hydroxyl groups can be added to the aromatic rings of the dibenzazepine nucleus. pharmacompass.comd-nb.info The most common product is 2-hydroxyimipramine. pharmacompass.comdrugbank.com This reaction is primarily catalyzed by the enzyme CYP2D6. drugbank.comoup.com
The table below summarizes the major oxidative degradation products of imipramine.
| Degradation Pathway | Resulting Impurity/Metabolite | Key Enzymes/Conditions |
| N-oxidation | Imipramine N-oxide | Flavin-containing monooxygenase (FMO) |
| N-demethylation | Desipramine (Desmethylimipramine) | CYP1A2, CYP2C19, CYP3A4 |
| Didemethylimipramine | ||
| Aromatic Hydroxylation | 2-Hydroxyimipramine | CYP2D6 |
| 10-Hydroxyimipramine |
Photolytic Degradation Products
Exposure to light can cause the degradation of imipramine, a process known as photolysis. ajpsonline.comijprajournal.com Imipramine hydrochloride is known to turn yellowish or reddish upon exposure to light, although slight discoloration may not affect its potency. nih.gov However, significant discoloration is associated with a loss of potency. nih.gov
Studies have shown that imipramine is susceptible to photodegradation. researchgate.netnih.gov The degradation pathways can involve cleavage of the side chain and hydroxylation of the iminodibenzyl ring. nih.gov The rate of photolytic degradation is dependent on factors such as the intensity of the light and the quantity of light absorbed by the drug molecule. ajpsonline.com It has been observed that the degradation is pH-dependent, with a higher efficiency at basic conditions. nih.govrsc.org The quantum yields for the direct photolysis of deprotonated and protonated imipramine have been determined to be 1.31×10⁻² and 3.31×10⁻³, respectively. nih.gov
Thermal Degradation Profiles
Imipramine can also degrade when exposed to heat. ajpsonline.comijprajournal.com While imipramine is reported to be stable up to 174°C, degradation can occur under dry heat conditions. mdpi.com Forced degradation studies often involve exposing the drug to heat to identify potential thermal degradants. ijprajournal.com One study indicated that imipramine is stable under thermal stress conditions, while another showed degradation. researchgate.netiajps.com The discrepancy may be due to different experimental conditions.
pH-Dependent Degradation Profiles
The stability of imipramine is significantly influenced by pH. Solutions of imipramine hydrochloride are most stable at a pH of 4-5. nih.gov Degradation is more pronounced in alkaline conditions. nih.govrsc.org The rate of degradation increases in alkaline solutions, which can be attributed to the higher quantum yield of direct photolysis of the deprotonated form of imipramine. nih.gov The N-oxidation of imipramine has been found to be optimal at a pH of 8.5 in human brain microsomes. tandfonline.com The rate of N-oxide formation is also higher at pH 8.4 compared to pH 7.4. nih.gov
Other Chemical Transformations
Besides the major pathways mentioned above, imipramine can undergo other chemical transformations:
Side-chain Dealkylation: This involves the cleavage of the propyl side chain from the dibenzazepine nucleus, which can lead to the formation of an imidodibenzyl product. pharmacompass.comdrugbank.com
Conjugation Reactions: Metabolites of imipramine, particularly the hydroxylated forms, can undergo conjugation with glucuronic acid to form more water-soluble compounds that are easier to excrete. pharmacompass.commedsafe.govt.nz This results in products like 2-hydroxy-imipramine glucuronide. drugbank.com
Formulation-Specific Impurity Formation
The stability of Imipramine Hydrochloride within a finished pharmaceutical product is not solely dependent on the inherent stability of the active pharmaceutical ingredient (API). The formulation components (excipients), manufacturing processes, and storage conditions can introduce new pathways for degradation, leading to the formation of formulation-specific impurities. These impurities can arise from direct chemical reactions between the drug substance and excipients, or they can be products of degradation catalyzed by the formulation's microenvironment.
Interactions between the drug substance and excipients are a significant concern during formulation development. mdpi.com Such incompatibilities can result in undesirable reaction products that may compromise the product's efficacy and safety. ajpsonline.com Forced degradation studies are essential tools for identifying potential interactions and understanding degradation pathways, which helps in the development of stable formulations. ajpsonline.comacs.org For Imipramine HCl, specific interactions and environmental factors within the formulation have been identified as sources of impurity formation.
One documented example of a dosage form-related impurity involves the precipitation of Imipramine HCl. ajpsonline.comijprs.com This can occur in liquid formulations due to interactions with certain excipients or changes in the formulation's environment, such as pH. ajpsonline.comijprs.com Specifically, the interaction with sodium bisulfite has been reported to cause the precipitation of Imipramine HCl in solutions. ajpsonline.comijprs.compharmtech.com
Furthermore, the presence of reactive impurities within excipients themselves can lead to the degradation of the active drug. researchgate.net For instance, peroxides present in excipients can promote oxidative degradation. ajpsonline.comresearchgate.net Studies on Imipramine HCl have shown its susceptibility to degradation under oxidative, acidic, and hydrolytic conditions. researchgate.net While found to be relatively stable under basic, thermal, and photolytic stress, exposure to light can cause discoloration, indicating some level of degradation. researchgate.netnih.gov Solutions of Imipramine HCl are most stable at a pH of 4-5. nih.gov
The Maillard reaction, a well-known pathway for impurity formation, can occur between drugs containing primary or secondary amine groups and excipients that are reducing sugars, such as lactose. researchgate.net Since Imipramine's main metabolite, desipramine (a secondary amine), is a known impurity in Imipramine formulations, and lactose is a common excipient in tablets, the potential for this reaction exists. researchgate.netnih.govaapharma.ca
A study examining nineteen lots of imipramine tablets identified several impurities, including iminodibenzyl and desipramine, at levels less than 0.3% of the labeled drug amount. nih.gov The presence of these substances in the final dosage form highlights the importance of monitoring impurities that can arise during manufacturing and upon aging. nih.gov
Data Tables
The following tables summarize key research findings on the formation of impurities related to the formulation of imipramine.
Table 1: Summary of Known and Potential Drug-Excipient Interactions for Imipramine
| Interacting Excipient/Component | Resulting Impurity/Effect | Type of Formulation | Source |
|---|---|---|---|
| Sodium Bisulfite | Precipitation of Imipramine HCl | Liquid/Solution | ajpsonline.comijprs.compharmtech.com |
| Lactose (potential) | Potential Maillard reaction products | Solid (Tablets) | researchgate.netaapharma.ca |
Table 2: Impact of Formulation and Stress Conditions on Imipramine HCl Stability
| Condition | Observation | Implication for Formulation | Source |
|---|---|---|---|
| Acidic Hydrolysis | Degradation occurs | Avoid low pH excipients and environments. | researchgate.net |
| Neutral Hydrolysis | Degradation occurs | Control moisture content in the formulation. | researchgate.net |
| Basic Hydrolysis | Stable | Formulation pH may be buffered to neutral or slightly basic if other factors permit. | researchgate.net |
| Oxidation (H₂O₂) | Degradation occurs | Avoid excipients with peroxide impurities; consider antioxidants. | researchgate.net |
| Photolytic | Stable (in study); Discoloration on exposure (other report) | Protect from light during manufacturing and storage (e.g., amber packaging). | researchgate.netnih.govgoogle.com |
Advanced Analytical Methodologies for Imipramine Impurity Profiling and Quantification
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are fundamental in pharmaceutical analysis for the separation, identification, and quantification of impurities within active pharmaceutical ingredients (APIs) and finished drug products. For Imipramine (B1671792) Impurity HCl, a range of chromatographic methods are employed to ensure the quality, safety, and efficacy of the final product by controlling the levels of process-related impurities, degradation products, and potential genotoxic substances. The choice of technique depends on the specific properties of the impurities, such as volatility, polarity, and concentration levels.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of imipramine and its related impurities due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. nih.govlcms.cz It is widely used in pharmaceutical quality control for purity testing and stability studies. lcms.cz
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of imipramine and its impurities. ijper.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, allowing for the effective separation of moderately polar to non-polar compounds.
Method development in RP-HPLC focuses on optimizing chromatographic conditions to achieve adequate separation of the main compound from all potential impurities. A newly developed and validated RP-HPLC method demonstrated the ability to determine the key starting material, intermediates, and known impurities of Imipramine Hydrochloride in a single run. ijper.org The method utilized an Inertsil ODS-3 C18 column with a gradient elution mobile phase composed of 0.1% orthophosphoric acid (pH 3.2) and acetonitrile (B52724). ijper.org Detection was performed using a UV detector at 220 nm. ijper.org
Validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. ijper.org Key validation parameters include specificity, linearity, precision, accuracy, and robustness. ijper.orgpharmacophorejournal.com For instance, one study demonstrated the method's accuracy with recovery values between 94-102% for the API and its key intermediates. ijper.org Another method for the simultaneous determination of imipramine hydrochloride and diazepam showed linearity in the range of 25-150 μg/ml for imipramine. nih.gov
Below is an interactive data table summarizing the parameters of a validated RP-HPLC method for Imipramine Hydrochloride and its intermediates. ijper.org
| Parameter | Condition/Value |
|---|---|
| Instrument | RP-HPLC with UV Detector |
| Column | Inertsil ODS-3 C18 |
| Mobile Phase A | 0.1% Orthophosphoric Acid (pH adjusted to 3.2) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Accuracy (% Recovery) | 94-102% |
| Tailing Factor (API) | 1.24 (USP Limit: NMT 2.00) |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. lcms.czresearchgate.net This technology provides substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. researchgate.net The enhanced resolving power of UPLC is particularly advantageous for separating complex mixtures of impurities that may co-elute in an HPLC system.
A rapid and sensitive Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometric (UHPLC–Q-TOF-MS) method was developed for the quantification of imipramine and its active metabolite, desipramine (B1205290). nih.gov This method employed an Acquity UPLC BEH C18 column and achieved elution of both compounds within 3 minutes, with a total analysis time of less than 20 minutes, including sample preparation. nih.gov The high sensitivity of this method allowed for a limit of quantification (LOQ) of 5.0 ng/mL for both imipramine and desipramine. nih.gov While this study focused on the API and a metabolite, the methodology demonstrates the suitability of UPLC for resolving and quantifying structurally similar compounds, a common challenge in impurity profiling. The hyphenation of UPLC with advanced mass spectrometry detectors further enhances specificity and sensitivity, making it a powerful tool for impurity identification and quantification at trace levels. lcms.cznih.gov
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is a premier technique for the separation and analysis of volatile and semi-volatile compounds that are thermally stable. ispub.com In the context of Imipramine Impurity HCl, GC is particularly useful for detecting residual solvents from the manufacturing process and for identifying certain volatile degradation products or synthetic byproducts. ispub.comnih.gov The choice of column and detector is critical and depends on the specific impurities being targeted. encyclopedia.pub
The Flame Ionization Detector (FID) is a widely used detector for GC because of its high sensitivity to most organic compounds, robustness, and wide linear range. rroij.com This makes GC-FID an excellent choice for quantifying potential genotoxic impurities (GTIs), which must be controlled at very low levels (parts per million, or ppm) due to their potential to damage DNA. researchgate.netbenthamdirect.com
A simple, selective, and sensitive GC-FID method was developed and validated for the quantitative determination of N,N-Dimethylaminopropyl chloride (DAPC), a potential genotoxic impurity in Imipramine Hydrochloride. researchgate.netbenthamdirect.comdntb.gov.ua The method demonstrated excellent sensitivity, with a limit of detection (LOD) of 0.36 ppm and a limit of quantification (LOQ) of 1.18 ppm. researchgate.netbenthamdirect.com The validation, conducted as per ICH guidelines, confirmed the method's suitability for quality control, showing good linearity and high sample recovery (>90.0%). researchgate.netbenthamdirect.com Such methods are crucial for ensuring patient safety by strictly controlling the levels of harmful impurities in the final drug substance. benthamdirect.com
The table below summarizes the validated GC-FID method for DAPC quantification. researchgate.netbenthamdirect.com
| Parameter | Condition/Value |
|---|---|
| Instrument | Gas Chromatography with Flame Ionization Detector (GC-FID) |
| Column | ZB-624, 30m x 0.53mm x 3.0µm |
| Analyte | N,N-Dimethylaminopropyl chloride (DAPC) |
| Linearity Range | 1.18 ppm to 4.8 ppm |
| Correlation Coefficient (r²) | 0.9986 |
| Limit of Detection (LOD) | 0.36 ppm |
| Limit of Quantification (LOQ) | 1.18 ppm |
| Recovery | >90.0% |
Thin-Layer Chromatography (TLC) for Impurity Screening
Thin-Layer Chromatography (TLC) is a valuable and frequently used analytical method in the pharmaceutical industry for impurity profiling. nih.govresearchgate.net It serves as a simple, rapid, and cost-effective screening tool for identifying and semi-quantitatively estimating impurities. nih.gov TLC is often used for in-process controls and for preliminary examination of raw materials and final products. nih.gov
In the analysis of imipramine, TLC has been used to examine impurities in tablet formulations. nih.gov One study identified impurities such as iminodibenzyl (B195756) and desipramine at levels below 0.3% of the labeled drug amount. nih.gov The identity of these impurities was confirmed by comparison with known standards and further characterized by other techniques like GC and mass spectrometry. nih.gov While modern pharmacopoeias often favor HPLC, TLC, especially its high-performance version (HPTLC), remains a popular choice for its flexibility and ability to analyze multiple samples simultaneously on a single plate. nih.govresearchgate.net
Spectroscopic and Hyphenated Techniques for Characterization
A variety of sophisticated analytical techniques are utilized to characterize and quantify impurities in Imipramine HCl. These methods provide detailed structural information and allow for sensitive detection, which are crucial for meeting stringent regulatory requirements set by bodies like the International Conference on Harmonisation (ICH).
Mass Spectrometry (MS) for Structural Elucidation of Unknown Impurities
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of unknown impurities in pharmaceuticals. synthinkchemicals.com This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying impurities at trace levels. synthinkchemicals.com
In the analysis of Imipramine, MS is used to determine the molecular weight and structure of separated compounds by ionizing them to generate charged molecules or fragments and then measuring their mass-to-charge ratios. synthinkchemicals.com For instance, LC-MS/MS analysis of Imipramine metabolites, which can also be present as impurities, has successfully identified structures like hydroxylated imipramine and desipramine. researchgate.net The fragmentation patterns observed in the MS/MS analysis provide definitive structural information. For example, a metabolite or impurity identified as hydroxyl imipramine shows a parent ion [M+H]+ at m/z 297, with fragments at m/z 252 and m/z 224. researchgate.net Another common impurity, desipramine, is identified by its [M+H]+ ion at m/z 267 and a characteristic fragment at m/z 236. researchgate.net
Advanced techniques like Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry provide accurate mass measurements, which are invaluable for determining the elemental composition of unknown impurities. almacgroup.com This rapid approach aids in the characterization of impurities even in complex mixtures found in drug substances and formulated products. almacgroup.com Studies have identified several impurities in Imipramine tablets, including iminodibenzyl and desipramine, using a combination of chromatographic and spectrometric methods. nih.gov
| Impurity/Metabolite | Parent Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|
| Hydroxyl Imipramine | 297 | 252, 224 | researchgate.net |
| Desipramine | 267 | 236 | researchgate.net |
| Iminodibenzyl | - | Characterized by GC-MS | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive identification and structural characterization of pharmaceutical impurities. veeprho.com Its primary strength lies in its ability to provide detailed information about the molecular structure, including the precise bonding of atoms, configuration, and stereochemistry. veeprho.com Quantitative ¹H NMR (qHNMR) is particularly useful for determining the purity of small organic molecules and identifying potential impurities. veeprho.com
The principle of NMR is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field. veeprho.com For impurity profiling, various NMR experiments are employed. One-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR spectra provide initial structural information. For more complex structures or for differentiating between closely related isomers, two-dimensional NMR techniques are indispensable. These include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a molecule. veeprho.com
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): Correlates protons with their directly attached carbons. veeprho.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton. veeprho.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry. veeprho.com
These advanced NMR methods are powerful tools for the complete structural elucidation of unknown impurities that are isolated from Imipramine HCl samples. veeprho.com
| NMR Technique | Primary Application | Type of Information Provided |
|---|---|---|
| ¹H NMR | Initial structural assessment, Quantification (qHNMR) | Number and type of protons, purity calculation |
| ¹³C NMR | Carbon skeleton determination | Number and type of carbon environments |
| COSY / TOCSY | Homonuclear correlation | ¹H-¹H spin systems, connectivity of protons |
| HSQC / HMBC | Heteronuclear correlation | ¹H-¹³C connectivity (direct and long-range) |
| NOESY / ROESY | Spatial proximity of nuclei | Stereochemistry, 3D structure |
Fourier Transform Infrared (FTIR) Spectroscopy for Impurity Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a valuable and rapid technique for the analysis of pharmaceutical substances and the detection of impurities. farmaciajournal.com An IR spectrum serves as a molecular "fingerprint," allowing for the identification of a substance by comparing its spectrum to that of a reference standard. farmaciajournal.com In the context of Imipramine HCl, FTIR is used to confirm the identity and purity of the drug substance. researchgate.netresearchgate.net
The presence of impurities can be detected if they possess functional groups with characteristic absorption bands that are absent in the pure API, or if their presence causes a noticeable shift in the bands of the API. farmaciajournal.commdpi.com For example, FTIR can reveal interactions between Imipramine HCl and excipients in a formulation by observing shifts in the C-H stretching or C-N bond stretching bands. mdpi.com Studies have used FTIR to confirm the purity of the drug and to ensure that no chemical interactions occurred between Imipramine HCl and polymers used in formulations. researchgate.net While not typically a primary method for quantifying trace impurities, FTIR is an excellent screening tool for assessing the purity of raw materials and detecting significant deviations from the reference substance. farmaciajournal.com
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Significance in Impurity Analysis |
|---|---|---|
| 2880 - 2980 | C-H bond stretching (alkane) | Shifts can indicate interaction with other molecules or presence of impurities with different alkyl groups. mdpi.com |
| 1195 - 1500 | C-N bond stretching, C-H bond bending | Changes in this region can indicate modifications to the tertiary amine side chain, a common site for degradation. mdpi.com |
UV-Visible Spectrophotometry in Impurity Quantification
UV-Visible spectrophotometry is a robust, simple, and widely accessible technique for the quantitative analysis of drugs, including Imipramine HCl and its impurities. researchgate.netnih.gov The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
For Imipramine HCl, quantitative methods have been developed by measuring its absorbance at its maximum wavelength (λ-max), which is approximately 251-255 nm. researchgate.netnih.gov Linearity for such methods is typically observed over a specific concentration range. researchgate.netnih.gov When dealing with mixtures of Imipramine and its impurities, or in combination drug formulations, more advanced spectrophotometric methods are required. These include:
Simultaneous Equation Method: This method is used for a mixture of two components. It involves measuring the absorbance of the mixture at the λ-max of each component and solving a set of simultaneous equations. nih.gov
Absorbance Ratio (Q-Absorbance) Method: This method relies on measuring the absorbance at two wavelengths: the λ-max of one of the components and an isoabsorptive point (a wavelength where both components have the same absorptivity). nih.gov
Derivative Spectrophotometry: This technique can resolve overlapping spectra by calculating the first or higher-order derivative of the absorbance spectrum, which can help in quantifying a specific component in the presence of others. nih.gov
These methods have been successfully applied to the analysis of Imipramine HCl in tablets, demonstrating their utility in routine quality control. nih.gov
| Method | Principle | Wavelengths Used (nm) | Linearity Range (µg/ml) |
|---|---|---|---|
| Direct UV Spectrophotometry | Measurement at λ-max | ~251 - 255 | 1-25 nih.gov |
| Charge-Transfer Complexation | Formation of a colored complex with Chloranilic acid | 526 | ~19.6 - 196.3 |
| Simultaneous Equation | Solving equations based on absorbance at λ-max of each component | 251 (Imipramine), 264.5 (Chlordiazepoxide) | 1-25 (Imipramine) nih.gov |
| Absorbance Ratio | Measurement at λ-max and isoabsorptive point | 264.5, 220 (isoabsorptive) | 1-25 (Imipramine) nih.gov |
| Ion-Pair Complexation | Formation of colored complexes with dyes (e.g., BTB, BPB) | ~415 | - |
Spectrofluorimetric Approaches for Impurity Analysis
Spectrofluorimetry is an analytical technique known for its high sensitivity and selectivity, making it suitable for determining trace amounts of substances. semanticscholar.org Imipramine HCl is weakly fluorescent in nature, but its fluorescence can be enhanced through various chemical reactions, allowing for sensitive quantification. researchgate.net
One common approach involves the formation of an ion-pair complex between the positively charged Imipramine molecule and a fluorescent dye, such as Eosin Y. semanticscholar.org The resulting complex can be extracted into an organic solvent like dichloroethane, which significantly enhances the fluorescence emission intensity. semanticscholar.org For the Imipramine-Eosin Y complex, measurements are typically taken at an emission wavelength (λem) of 558 nm after excitation at a wavelength (λex) of 319 nm. semanticscholar.org The fluorescence signal is linearly proportional to the concentration of Imipramine HCl over a defined range, often from 3.0 to 20 µg/ml. semanticscholar.org This method has been successfully applied to the determination of Imipramine in pharmaceutical dosage forms. semanticscholar.org The high sensitivity of spectrofluorimetry makes it particularly advantageous for impurity analysis where the analytes are present at very low concentrations. researchgate.net
| Reagent | Principle | λex (nm) | λem (nm) | Linearity Range (µg/ml) |
|---|---|---|---|---|
| Eosin Y | Ion-pair complex formation, extracted in dichloroethane | 319 | 558 | 3.0 - 20 semanticscholar.org |
| Erythrosine B | Ion-pair complex formation in water-chloroform | 544 | 560 | 0.12 - 2.8 semanticscholar.org |
| Rhodamine B | Complex formation in ethylene (B1197577) glycol-water | - | - | 0.1 - 20.0 semanticscholar.org |
| Aqueous Solution (Native) | Measurement of native fluorescence | 259 | 407 | 0.1 - 20 semanticscholar.orgresearchgate.net |
Validation of Analytical Methods for Imipramine Impurities
The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. The process is governed by the International Conference on Harmonisation (ICH) guidelines, which outline the specific parameters that must be evaluated. ijper.org
For Imipramine HCl and its impurities, analytical methods such as HPLC, GC, and spectrophotometry are rigorously validated. ijper.orgnih.govpramanaresearch.org A typical validation study includes the following parameters:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ijper.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of 0.99 or greater is generally considered acceptable. ijper.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 95% and 105%. ijper.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). ijper.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pramanaresearch.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pramanaresearch.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org
Validated methods for Imipramine impurities, such as a GLC method for iminodibenzyl and desipramine, have shown excellent linearity, precision (coefficients of variation <1%), and recovery (93-109%). nih.gov Similarly, RP-HPLC methods have been validated according to ICH guidelines, demonstrating high accuracy (94-102% recovery) and linearity (R² > 0.99) for Imipramine and its related substances. ijper.org
| Parameter | Description | Typical Acceptance Criteria (ICH) | Reported Findings for Imipramine Methods |
|---|---|---|---|
| Linearity | Proportionality of signal to concentration | Correlation Coefficient (R²) ≥ 0.99 | R² > 0.999 for GLC method; >0.99 for HPLC method. ijper.orgnih.gov |
| Accuracy | Closeness to the true value | Recovery of 95-105% | 93-109% for GLC; 94-102% for HPLC. ijper.orgnih.gov |
| Precision | Agreement between repeated measurements | RSD ≤ 2% | Coefficient of Variation <1% for GLC method. nih.gov |
| LOD | Lowest detectable concentration | Signal-to-Noise ratio of 3:1 | ~0.02% for GLC method; 15 µg/ml for an HPLC method. nih.govpramanaresearch.org |
| LOQ | Lowest quantifiable concentration | Signal-to-Noise ratio of 10:1 | 25 µg/ml for an HPLC method. pramanaresearch.org |
| Specificity | Ability to measure analyte in presence of other components | Peak purity/resolution | Method demonstrated to be specific for API and intermediates. ijper.org |
Linearity and Range Determination
Linearity studies are conducted to verify that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is a critical parameter for the accurate quantification of impurities. The linearity of an analytical method is typically evaluated by analyzing a series of standard solutions at different concentrations and is often expressed by the correlation coefficient (R²) of the linear regression analysis.
For the analysis of Imipramine Hydrochloride and its intermediates, linearity has been established over a concentration range of 10-150 µg/mL. ijper.org According to ICH guidelines, a correlation coefficient of 0.99 or greater is generally considered acceptable. ijper.org In one study, the regression coefficients for intermediate-1 (2,2'-Diamino-1,2-diphenylethane diphosphate) and intermediate-2 (iminodibenzyl) were found to be 0.9994 and 0.9960, respectively, while the final API (Imipramine Hydrochloride) showed a regression coefficient of 0.9982. ijper.org Another study on the simultaneous determination of imipramine hydrochloride and diazepam reported a linear range of 25-150 μg/ml for imipramine hydrochloride with a correlation coefficient of 0.999. pharmacophorejournal.com
Table 1: Linearity Data for Imipramine HCl and its Intermediates
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
|---|---|---|
| Imipramine Hydrochloride | 10 - 150 | 0.9982 |
| 2,2'-Dinitro-1,2-diphenylethane | 10 - 150 | 0.9994 |
| 2-2-Diamino-1,2-diphenyl ethane (B1197151) diphosphate (B83284) | 10 - 150 | 0.9994 |
| Iminodibenzyl | 10 - 150 | 0.9960 |
Data sourced from a study on a single RP-HPLC method for Imipramine Hydrochloride and its intermediates. ijper.org
Detection Limits (LOD) and Quantification Limits (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important performance characteristics in the analysis of impurities, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
For the analysis of imipramine in human plasma, an LOD of 1 ng/ml and an LOQ of 3 ng/ml have been reported using an HPLC-UV method. nih.gov Another study reported an LOQ of 5.0 ng/mL for both imipramine and its active metabolite, desipramine, using an ultra-high-performance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UHPLC–Q-TOF-MS) method. nih.gov In a different RP-HPLC method for the simultaneous estimation of imipramine hydrochloride and diazepam, the LOD and LOQ for imipramine hydrochloride were found to be 0.03 μg/ml and 0.1 μg/ml, respectively. pharmacophorejournal.com A separate study reported an LOD of 15 µg/ml and an LOQ of 25 µg/ml for Imipramine Hydrochloride in a tablet formulation. pramanaresearch.org The determination of these limits is often based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. nih.gov
Table 2: LOD and LOQ Values for Imipramine and Related Compounds
| Analytical Method | Analyte | LOD | LOQ |
|---|---|---|---|
| HPLC-UV | Imipramine | 1 ng/mL | 3 ng/mL |
| UHPLC–Q-TOF-MS | Imipramine | - | 5.0 ng/mL |
| UHPLC–Q-TOF-MS | Desipramine | - | 5.0 ng/mL |
| RP-HPLC | Imipramine HCl | 0.03 µg/mL | 0.1 µg/mL |
| RP-HPLC | Imipramine HCl | 15 µg/mL | 25 µg/mL |
Data compiled from various analytical studies. nih.govnih.govpharmacophorejournal.compramanaresearch.org
Accuracy and Precision Assessments
Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Accuracy is often assessed through recovery studies by spiking a known amount of the impurity into a sample matrix. According to ICH guidelines, the accuracy of an analytical method should be 95% or above. ijper.org In a study validating an RP-HPLC method for Imipramine Hydrochloride and its intermediates, the recovery was found to be between 94-102% for all components at three different concentration levels (80%, 100%, and 120% of the LOQ). ijper.org Another study reported mean recoveries of 97.4% ± 3.6 for imipramine from plasma. nih.gov
Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For the analysis of Imipramine Hydrochloride and its intermediates, the relative standard deviation for five repeated injections was found to be between 0.07% and 0.19%, which is well within the typical acceptance criterion of not more than 2%. ijper.org An intraday precision study for imipramine showed RSD values ranging from 2.8% to 4.6%, while interday precision ranged from 2.6% to 5.0%. nih.gov
Table 3: Precision Study of Imipramine Hydrochloride and its Intermediates
| Compound | Relative Standard Deviation (%) |
|---|---|
| Imipramine Hydrochloride | 0.08 |
| 2,2'-Dinitro-1,2-diphenylethane | 0.08 |
| 2-2-Diamino-1,2-diphenyl ethane diphosphate | 0.19 |
| Iminodibenzyl | 0.07 |
Data based on five repeated injections of a standard solution. ijper.org
Table 4: Accuracy Study of Imipramine Hydrochloride and its Intermediates
| Compound | Concentration Level | Mean Recovery (%) |
|---|---|---|
| Imipramine Hydrochloride | 80% | 94.8 |
| 100% | 99.7 | |
| 120% | 101.2 | |
| Iminodibenzyl | 80% | 98.6 |
| 100% | 100.2 | |
| 120% | 101.5 | |
| 2-2-Diamino-1,2-diphenyl ethane diphosphate | 80% | 96.5 |
| 100% | 99.8 | |
| 120% | 102.0 | |
| 2,2'-Dinitro-1,2-diphenylethane | 80% | 95.9 |
| 100% | 98.7 | |
| 120% | 101.8 |
Recovery data from a validated RP-HPLC method. ijper.org
Robustness and Solution Stability Evaluation
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Typical variations include changes in the mobile phase composition, pH, flow rate, and column temperature. nih.govpramanaresearch.org For an HPLC method analyzing imipramine, robustness was demonstrated by showing that slight changes in the percentage of acetonitrile in the mobile phase, pH, flow rate, and temperature did not significantly affect the retention time and peak parameters. nih.gov In another study, altering the flow rate (0.8 and 1.0 mL/min) and wavelength (236 nm and 238 nm) did not lead to marked changes in the chromatograms, demonstrating the robustness of the method. pramanaresearch.org
Solution stability is also a critical parameter to establish the time period for which the standard and sample solutions remain stable under specified storage conditions. For Imipramine Hydrochloride and its intermediates, test solutions were found to be stable for 48 hours at 25°C with no detectable change in peak area. ijper.org Another study found that imipramine in plasma was stable for at least 24 hours at room temperature and for 30 days at -20°C. nih.gov A datasheet for an imipramine hydrochloride solution indicates that if stored at 2-8 °C and protected from light, decomposition is less than 1% in 48 months. sigmaaldrich.com
Table 5: Robustness Study of an RP-HPLC Method for Imipramine HCl
| Parameter | Variation | Retention Time (min) | Tailing Factor |
|---|---|---|---|
| Flow Rate | 0.8 ml/min | 4.470 | 1.226 |
| 1.0 ml/min | 3.493 | 1.186 | |
| Wavelength | 236 nm | 3.487 | 1.214 |
| 238 nm | 3.493 | 1.186 |
Data demonstrating the effect of deliberate variations in chromatographic conditions. pramanaresearch.org
System Suitability Testing
System suitability testing (SST) is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. SST is used to verify that the chromatographic system is adequate for the intended analysis.
Key system suitability parameters include retention time, peak area, tailing factor, theoretical plates, and resolution. For instance, in the analysis of Imipramine Hydrochloride and its intermediates, the tailing factor for the API was 1.24, and for the intermediates, it ranged from 1.04 to 1.10, all within the United States Pharmacopeia (USP) limit of not more than 2.00. ijper.org The resolution between all components was reported to be more than 10, which is significantly above the typical USP limit of not less than 2.00, indicating excellent separation. ijper.org Another method reported a tailing factor of 1.03 for imipramine and a resolution factor of 1.36 between imipramine and the internal standard, demonstrating good peak shape and separation. nih.gov These tests ensure the continued performance and reliability of the analytical system on a day-to-day basis.
Table 6: System Suitability Parameters for Imipramine HCl and its Intermediates
| Compound | Tailing Factor (USP Limit: NMT 2.00) |
|---|---|
| Imipramine Hydrochloride | 1.24 |
| 2,2'-Dinitro-1,2-diphenylethane | 1.04 |
| 2-2-Diamino-1,2-diphenyl ethane diphosphate | 1.10 |
| Iminodibenzyl | 1.05 |
Data from a validated RP-HPLC method. ijper.org
Stability Studies and Degradation Kinetics of Imipramine Leading to Impurity Formation
Forced Degradation Studies (Stress Testing) of Imipramine (B1671792) Hydrochloride
Forced degradation studies on Imipramine Hydrochloride have been conducted under various stress conditions as mandated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH). ijprajournal.comeurasianjournals.com These studies are instrumental in developing and validating stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its degradation products. ijper.org
Under acidic conditions, Imipramine Hydrochloride has shown susceptibility to degradation. researchgate.net Studies involving refluxing the drug in hydrochloric acid (HCl) have been performed to simulate the effects of an acidic environment. ajpsonline.com One study reported that when subjected to 0.1 M HCl, significant degradation was observed. researchgate.net Another investigation using 0.5 M HCl and heating at 80°C for 2 hours also resulted in the degradation of imipramine.
The kinetics of the oxidation of imipramine with chloramine-T in a perchloric acid medium followed a first-order dependence on the chloramine-T concentration and a fractional order on the imipramine concentration. nih.gov The reaction was catalyzed by H+ ions. nih.gov The primary oxidation product identified under these acidic conditions was imipramine-5-N-oxide. nih.gov
| Stress Condition | Reagent | Temperature | Duration | Degradation |
| Acid Hydrolysis | 0.1 M HCl | - | - | Degrades |
| Acid Hydrolysis | 0.5 M HCl | 80°C | 2 hours | Degraded |
| Acidic Oxidation | Chloramine-T in HClO₄ | 300 K | - | Forms Imipramine-5-N-oxide |
This table is based on data from multiple research findings. researchgate.netnih.gov
Imipramine Hydrochloride has been found to be unstable in alkaline conditions. ijpda.org Treatment with sodium hydroxide (B78521) (NaOH) has been a common method to study its degradation under basic stress. One study using 0.5N NaOH for 2 hours resulted in a degradation of 5.15%. ijprajournal.com Another study reported that in 0.1N NaOH, the drug was unstable, leading to a degradation peak that eluted earlier in chromatographic analysis. ijpda.org Some research has indicated that under alkaline hydrolysis, a degradable product is formed. ijprajournal.com
| Stress Condition | Reagent | Time | % Degradation |
| Alkaline Hydrolysis | 0.5N NaOH | 2 hours | 5.15% |
| Alkaline Hydrolysis | 0.1N NaOH | - | Unstable |
This table is based on data from multiple research findings. ijprajournal.comijpda.org
In neutral hydrolytic conditions, which involve subjecting the drug to water at elevated temperatures, imipramine has demonstrated degradation. researchgate.net Studies have shown that refluxing the drug solution in water leads to the formation of impurities. ajpsonline.com One particular study found that imipramine degrades under neutral hydrolytic stress. researchgate.net
Oxidative stress testing, typically using hydrogen peroxide (H₂O₂), has revealed the susceptibility of imipramine to oxidation. researchgate.netnih.gov The mechanism of oxidative degradation often involves an electron transfer process, forming reactive anions and cations. ajpsonline.com
Several studies have investigated the oxidative degradation of imipramine:
Treatment with 3% H₂O₂ at room temperature for 6 hours can induce degradation. ajpsonline.com
A study using 30% H₂O₂ for 24 hours resulted in 8.32% degradation. ijprajournal.com
Another study reported significant degradation under oxidative stress with H₂O₂. ijbpas.com
The oxidation of imipramine by chloramine-T in an acidic medium leads to the formation of imipramine-5-N-oxide. nih.gov
In an FeOCl-activated peroxymonosulfate (B1194676) process, up to 64% degradation efficiency for imipramine was observed. nih.gov
Computational chemistry models have been used to predict the degradation products of imipramine oxidation, identifying iminodibenzyl (B195756) and desipramine (B1205290) as major products under AIBN stress testing conditions. figshare.com
The reaction between imipramine and hydroxyl radicals, generated by the photolysis of Fe(III) oxalate, leads to hydroxylation and elimination of the aliphatic substituent as the main aromatic by-products. researchgate.net
| Stress Condition | Reagent/Method | Degradation Products/Efficiency |
| Hydrogen Peroxide | 30% H₂O₂ (24 hrs) | 8.32% degradation |
| Hydrogen Peroxide | 3% H₂O₂ (6 hrs) | Degradation observed |
| Peroxymonosulfate | FeOCl-activated | Up to 64% degradation |
| AIBN Stress Testing | - | Iminodibenzyl, Desipramine |
| Photolysis of Fe(III) oxalate | Hydroxyl radicals | Hydroxylated and de-aliphatic substituted products |
| Chloramine-T | In acidic medium | Imipramine-5-N-oxide |
This table is based on data from multiple research findings. ajpsonline.comijprajournal.comnih.govnih.govfigshare.comresearchgate.net
Thermal degradation studies are conducted to assess the effect of temperature on drug stability. ajpsonline.com Imipramine hydrochloride has been shown to be relatively stable at high temperatures, with thermal decomposition occurring above 175°C. researchgate.net One study indicated that imipramine is stable up to 174°C. nih.gov Another study observed degradation when the drug was exposed to dry heat at 80°C for 2 hours. ijprajournal.com The kinetics and thermodynamic parameters of the thermal decomposition of imipramine hydrochloride have been investigated both isothermally and non-isothermally. wiley.com
| Stress Condition | Temperature | Duration | Observation |
| Dry Heat | 80°C | 2 hours | 1.83% Degradation |
| Thermal Stability | Up to 174°C | - | Stable |
| Thermal Decomposition | Above 175°C | - | Major mass loss |
This table is based on data from multiple research findings. ijprajournal.comnih.govresearchgate.net
Exposure to light, particularly UV radiation, can induce photolytic degradation of imipramine. ajpsonline.comnih.gov These reactions can occur through non-oxidative pathways like isomerization and cyclization, or through oxidative pathways. ajpsonline.com
Key findings from photolytic stress studies include:
UV radiation can induce demethylation and hydroxylation processes. nih.gov
In the presence of humic substances under simulated sunlight, the photodegradation of imipramine is enhanced, involving electron transfer from the imipramine to the excited triplet state of the humic substances. nih.gov This leads to hydroxylation, demethylation, and cleavage of the side chain. nih.gov
Degradation in a VUV system involves both HO• oxidation and UV₂₅₄ direct photolysis. nih.gov The degradation efficiency is higher under basic conditions. nih.gov
Some studies have reported that imipramine is stable under photolytic conditions, suggesting that the experimental setup and light source intensity are crucial factors. researchgate.netijpda.org
| Stress Condition | Light Source/Condition | Degradation Pathway/Products |
| UV Radiation | - | Demethylation and hydroxylation |
| Simulated Sunlight | In presence of humic substances | Hydroxylation, demethylation, side-chain cleavage |
| VUV System | VUV₁₈₅ + UV₂₅₄ | HO• oxidation and direct photolysis |
This table is based on data from multiple research findings. nih.govnih.govnih.gov
Understanding Degradation Pathways through Stability Data
Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance and identifying potential degradation products. Imipramine hydrochloride has been subjected to a range of stress conditions, including hydrolysis, oxidation, and photolysis, as recommended by international guidelines.
The stability of imipramine is significantly influenced by pH and oxidative conditions. Studies show that imipramine hydrochloride degrades in acidic, hydrolytic, and oxidative environments. researchgate.net Conversely, it has been found to be relatively stable under basic, thermal, and photolytic stress. researchgate.net However, some research indicates that imipramine can be unstable in alkaline conditions, suggesting that the degradation profile can be complex and dependent on the specific conditions applied. ijpda.orgijbpas.com One study noted significant degradation under both alkali and peroxide stress conditions. ijbpas.com
Under oxidative stress, initiated by agents like azobisisobutyronitrile (AIBN), imipramine primarily degrades into two major products: iminodibenzyl and desipramine. acs.orgnih.govacs.orgsemanticscholar.org Other degradation pathways include the formation of Imipramine N-Oxide. drugbank.com Photolytic studies have shown varied results. While some studies report stability, others indicate that UV radiation can induce demethylation and hydroxylation. researchgate.netsemanticscholar.org It has also been noted that imipramine hydrochloride can turn yellowish or reddish upon exposure to light.
The following table summarizes the results from various forced degradation studies on imipramine, highlighting the percentage of degradation under different stressors.
| Stress Condition | Stressor | Time | Temperature | % Degradation of Imipramine HCl | Source |
|---|---|---|---|---|---|
| Alkaline Hydrolysis | 0.5N NaOH | 2 hr | - | 3.48% | ijdrt.com |
| Acidic Hydrolysis | 0.5N HCl | 2 hr | - | 5.15% | ijdrt.com |
| Acid Induced Degradation | 0.5 N HCl | 4 hrs | 75°C | 15.24% | ijprajournal.com |
| Base Induced Degradation | 0.5 N NaOH | 2 hrs | 75°C | 12.82% | ijprajournal.com |
| Oxidative Degradation | 3% H₂O₂ | 4 hrs | 75°C | 9.82% | ijprajournal.com |
| Neutral Hydrolysis | Water | 4 hrs | 75°C | 6.42% | ijprajournal.com |
| Thermal Degradation | Dry Heat | 4 hrs | 75°C | 5.12% | ijprajournal.com |
Kinetic Aspects of Impurity Formation in Imipramine Formulations
The study of degradation kinetics provides quantitative insights into the rate at which impurities are formed. Various kinetic models have been applied to understand the decomposition of imipramine under different conditions.
Recent advancements have utilized ab initio predictive chemical kinetic models to simulate the free-radical oxidative degradation of imipramine. nih.govacs.org These computational models can predict major degradation products and help elucidate complex reaction networks, such as the 60 chemical species and 165 reaction pathways identified for neutral imipramine degradation at pH 11. acs.org
The kinetics of the oxidation of imipramine by peroxydisulfate (B1198043) in an acidic medium was determined to follow zeroth-order kinetics. In another study focusing on the solid-state thermal degradation of imipramine, a multi-step degradation process was identified. researchgate.net Using isoconversional kinetic methods, the apparent activation energy (Ea) for this process was calculated, providing a key parameter for predicting the stability of the drug under various thermal conditions. researchgate.net
The table below presents key kinetic parameters for imipramine degradation reported in the literature.
| Degradation Process | Kinetic Parameter | Value | Method/Conditions | Source |
|---|---|---|---|---|
| Solid-State Thermal Decomposition | Apparent Activation Energy (Ea) | 123.4 kJ mol⁻¹ | Nonparametric kinetic (NPK) method | researchgate.net |
| Oxidation by Peroxydisulfate | Reaction Order | Zeroth Order | UV–vis spectroscopy in acidic sulfate (B86663) media | |
| Metabolism to Desipramine | Mean Residence Time (Imipramine) | 13.4 ± 4.8 h | Multicompartment model in adolescents | nih.gov |
| Metabolism of Desipramine | Mean Residence Time (Desipramine) | 47.1 ± 21.2 h | Multicompartment model in adolescents | nih.gov |
| Metabolism Clearance (Imipramine) | Clearance | 2.18 ± 1.33 L/(kg·h) | Multicompartment model in adolescents | nih.gov |
| Metabolism Clearance (Desipramine) | Clearance | 0.67 ± 0.45 L/(kg·h) | Multicompartment model in adolescents | nih.gov |
Reference Standards and Materials for Imipramine Impurity Research
Importance of Pharmacopeial and Non-Pharmacopeial Reference Standards
Reference standards are highly purified compounds used as a basis for comparison in analytical testing. synthinkchemicals.comsimsonpharma.com They are broadly categorized into pharmacopeial and non-pharmacopeial standards.
Pharmacopeial Reference Standards:
Pharmacopeial standards are official standards recognized and provided by national or international pharmacopeias, such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). synthinkchemicals.comsigmaaldrich.comsigmaaldrich.com These primary standards are rigorously characterized and are considered the highest authority for quality control. pharmaceutical-technology.com For imipramine (B1671792) and its impurities, pharmacopeial standards provide the definitive benchmark for identity, purity, and assay. sigmaaldrich.comsigmaaldrich.com The use of these standards is essential for demonstrating compliance with regulatory requirements. simsonpharma.com For instance, the European Pharmacopoeia provides a reference standard for Imipramine hydrochloride, which is used for tests prescribed within the pharmacopeia. sigmaaldrich.com
Non-Pharmacopeial Reference Standards (Secondary or In-house Standards):
Non-pharmacopeial, or secondary, reference standards are established by individual laboratories and are qualified against a primary pharmacopeial standard. synthinkchemicals.compharmaceutical-technology.com These in-house working standards are used for routine quality control testing to conserve the more expensive and often limited supply of primary standards. pharmaceutical-technology.com The establishment of a non-pharmacopeial standard requires a dedicated team to rigorously characterize the material, ensure its traceability to the primary standard, and maintain comprehensive documentation. pharmaceutical-technology.com
The importance of both types of standards in imipramine impurity research is multifaceted:
Method Validation: Reference standards are crucial for validating analytical methods, ensuring their accuracy, precision, and specificity for detecting and quantifying imipramine impurities. pharmiweb.comweblivelink.com
Quality Control: They serve as the basis for quality control processes, allowing for the consistent monitoring of impurity levels in raw materials and finished products. pharmiweb.compharmaffiliates.com
Regulatory Compliance: Adherence to regulatory guidelines set by bodies like the FDA, ICH, and EMA necessitates the use of well-characterized reference standards for impurity profiling. pharmaffiliates.comsimsonpharma.com
Research and Development: In the development of new synthetic routes or formulations for imipramine, reference standards for potential impurities are vital for identification and control. simsonpharma.comweblivelink.com
A variety of imipramine impurities and related compounds are available as reference standards, including both pharmacopeial and non-pharmacopeial grades, to support these activities. pharmaffiliates.comweblivelink.comsynzeal.com
Interactive Data Table: Examples of Imipramine and Related Reference Standards
| Product Name | CAS Number | Molecular Formula | Notes |
| Imipramine Hydrochloride | 113-52-0 | C₁₉H₂₄N₂ · HCl | Active Pharmaceutical Ingredient (API) reference standard. sigmaaldrich.comcaymanchem.com |
| Imipramine EP Impurity A (Desipramine HCl) | 58-28-6 | C₁₈H₂₂N₂ · HCl | A known impurity and metabolite of imipramine. synzeal.com |
| Imipramine EP Impurity B | 58262-51-4 | C₁₉H₂₃N₂Cl | An identified impurity in imipramine. simsonpharma.com |
| Imipramine Impurity C | 2307-88-2 | C₁₈H₂₀N₂O | An identified impurity in imipramine. simsonpharma.com |
| Iminodibenzyl (B195756) | 494-19-9 | C₁₄H₁₃N | A common process impurity in the synthesis of imipramine. pharmaffiliates.comsynthinkchemicals.com |
| Imipramine N-Oxide Monohydrate | 6829-98-7 | C₁₉H₂₆N₂O₂ | A potential degradation product. pharmaffiliates.com |
Synthesis and Characterization of Imipramine Impurity Reference Standards
The availability of well-characterized reference standards for imipramine impurities is often a significant challenge, as these compounds may not be commercially available or may be difficult to isolate in sufficient purity. pharmaceutical-technology.com Therefore, the synthesis and subsequent characterization of these impurity standards are critical steps in pharmaceutical quality control.
Synthesis:
The synthesis of imipramine impurity reference standards often involves multi-step chemical reactions designed to produce the specific molecular structure of the impurity. For example, some impurities may be by-products of the main imipramine synthesis and can be intentionally synthesized by modifying reaction conditions to favor their formation. Other impurities might be degradation products, and their synthesis could involve mimicking degradation pathways, such as oxidation or hydrolysis. One study reported the synthesis of an imipramine impurity, 10,11-dihydro-5-[3-(methylamino-3'-dimethylaminopropyl)propyl]-5H-dibenz[b,f]azepine dihydrobromide, to confirm its identity in tablet formulations. nih.gov
Characterization:
Once synthesized, the impurity must be rigorously characterized to confirm its identity, purity, and structure. This is a multi-faceted process that employs a range of analytical techniques:
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure of impurities. synthinkchemicals.com Both 1H and 13C NMR provide information about the chemical environment of atoms within the molecule, allowing for unambiguous structure confirmation. researchgate.netnih.gov For instance, the proton NMR spectrum of imipramine hydrochloride has been used to determine the preferred conformation of its propyl side chain. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for identification. synthinkchemicals.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and specific for impurity analysis. synthinkchemicals.comwaters.com Mass spectrometry imaging has even been used to visualize the distribution of imipramine and its metabolites in brain tissue. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule, aiding in its identification. pharmtech.com
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying impurities. ijper.org A validated RP-HPLC method can determine the purity of the synthesized standard. ijper.org
Gas Chromatography (GC): GC is another separation technique suitable for volatile impurities. nih.gov A GC method was developed for the determination of iminodibenzyl and desipramine (B1205290) impurities in imipramine hydrochloride. nih.gov
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for initial purity assessment and identification by comparison with known standards. nih.gov
Elemental Analysis: This technique determines the elemental composition of the synthesized compound, providing further confirmation of its molecular formula. nih.gov
A comprehensive Certificate of Analysis (CoA) is generated for each reference standard, documenting the results of all characterization tests and certifying the standard's identity and purity. weblivelink.comlgcstandards.com
Application of Certified Reference Materials in Impurity Analysis
Certified Reference Materials (CRMs) represent the highest level of reference standards. synthinkchemicals.compharmuni.com They are produced by accredited organizations under strict quality systems, such as ISO 17034 and ISO/IEC 17025, and are accompanied by a certificate that provides the certified property value, its uncertainty, and a statement of metrological traceability. pharmaceutical-technology.comcaymanchem.comlgcstandards.com
The application of CRMs in the analysis of imipramine impurities is critical for ensuring the utmost accuracy and reliability of analytical results. quality-pathshala.com Their use provides a solid foundation for:
Calibration of Analytical Instruments: CRMs are used to calibrate instruments, ensuring that their measurements are accurate and traceable to international standards. pharmuni.comquality-pathshala.com
Validation of Analytical Methods: The performance of analytical methods for impurity profiling is validated using CRMs to confirm their accuracy, precision, and other performance characteristics. synthinkchemicals.comquality-pathshala.com
Quality Control: CRMs are used in routine quality control to verify the accuracy of in-house working standards and to ensure the reliability of test results for batches of imipramine. quality-pathshala.com
Regulatory Compliance: The use of CRMs demonstrates a high level of quality assurance and is often expected by regulatory authorities. pharmuni.com
Inter-laboratory Comparisons: CRMs are essential for proficiency testing and inter-laboratory comparison studies to ensure consistency and comparability of results across different testing sites. enfsi.eu
For imipramine, CRMs for the active ingredient itself are available, and these can be used as a starting point for the qualification of secondary standards for impurities. sigmaaldrich.comcaymanchem.comlabchem.com.my The use of CRMs, where available, provides the highest level of confidence in the data generated during imipramine impurity analysis. quality-pathshala.comsigmaaldrich.com
Regulatory Compliance and Quality Control Strategies for Imipramine Impurities
Adherence to International Conference on Harmonisation (ICH) Guidelines
The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Its guidelines are recognized globally and provide a basis for ensuring the quality of pharmaceutical products.
The ICH Q1 series of guidelines, particularly Q1A(R2), outlines the requirements for stability testing of new drug substances and products. europa.eu The primary purpose of these studies is to provide evidence on how the quality of a drug substance or product varies over time under the influence of various environmental factors such as temperature, humidity, and light. europa.euslideshare.net This information is crucial for determining a re-test period for the drug substance and a shelf life for the drug product. slideshare.net
For imipramine (B1671792), stability studies are essential to identify degradation products that may form during storage. ijpras.com These studies involve subjecting the drug substance and its formulated products to accelerated and long-term storage conditions. slideshare.net The data generated helps in understanding the degradation pathways and in establishing appropriate storage conditions and shelf-life. thefdagroup.com A recent revision to the Q1 guideline aims to provide a more harmonized and modern approach to stability testing for various types of pharmaceutical products. thefdagroup.comgmp-compliance.org
Key Stability Testing Considerations for Imipramine:
| Study Type | Conditions | Purpose |
| Forced Degradation | Exposure to stress conditions like acid, base, oxidation, heat, and light. thefdagroup.com | To identify potential degradation products and establish degradation pathways. thefdagroup.com This helps in developing and validating stability-indicating analytical methods. thefdagroup.com |
| Accelerated Stability | Elevated temperature and humidity (e.g., 40°C/75% RH). slideshare.net | To predict the long-term stability profile and to support tentative shelf-life claims. slideshare.net |
| Long-Term Stability | Recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH). slideshare.net | To establish the shelf-life and confirm the re-test period based on real-time data. slideshare.net |
The ICH Q3 series, specifically Q3A(R2) for drug substances and Q3B(R2) for drug products, provides a framework for the control of impurities. europa.euich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org
Organic impurities in imipramine can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance itself (degradation products). ich.orggally.ch Inorganic impurities and residual solvents are also considered. ich.orggmp-compliance.org The guidelines stipulate that impurities present above a certain threshold must be identified and, if necessary, qualified through toxicological studies. ich.org
ICH Q3A/B Thresholds for Imipramine Impurities (Assuming a Maximum Daily Dose ≤ 2g/day):
| Threshold | Level | Requirement |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the registration application. ich.org |
| Identification Threshold | > 0.10% | Impurities exceeding this level must have their structures elucidated. ich.org |
| Qualification Threshold | > 0.15% | Impurities above this level require safety qualification to justify their presence. gally.ch |
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, which have the potential to cause cancer. freyrsolutions.comeuropa.eu This is particularly relevant for imipramine, as some impurities may have genotoxic potential. The guideline outlines a risk-based approach to identify, categorize, qualify, and control these impurities to limit potential carcinogenic risk. toxhub-consulting.comich.org
The process involves a comprehensive assessment of actual and potential impurities for their mutagenic potential. ich.org This can include computational toxicology assessments (in silico) and, if necessary, experimental tests like the Ames assay. toxhub-consulting.com For impurities that are confirmed to be mutagenic, a "Threshold of Toxicological Concern" (TTC) of 1.5 µ g/day intake is generally applied to limit the lifetime cancer risk. gmp-compliance.org However, for certain highly potent mutagenic carcinogens, such as N-nitroso compounds, this TTC approach may not be appropriate. ich.org
Impurity Profiling for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) Submissions
For generic drug products, an Abbreviated New Drug Application (ANDA) is submitted to regulatory authorities. The impurity profile of the generic product is a critical component of this submission and is often supported by a Drug Master File (DMF) from the active pharmaceutical ingredient (API) manufacturer. impactfactor.orgfda.gov
The impurity profile of the proposed generic imipramine product must be compared with that of the reference listed drug (RLD). The levels and types of impurities should be similar, or any new impurities must be adequately justified and qualified. scirp.org A comprehensive impurity profile includes the identification, characterization, and quantification of all potential and actual impurities. perfectdossier.com This information is crucial for demonstrating the safety and quality of the generic product. scirp.org Suppliers of imipramine reference standards play a key role in facilitating this process by providing well-characterized impurity standards for analytical method development and validation. synzeal.comsynzeal.comsynzeal.com
Development of Quality Control (QC) Specifications for Imipramine Impurities
Quality control specifications are a set of tests and acceptance criteria that ensure the quality of the drug substance and drug product. uspnf.com For imipramine, these specifications must include tests for the control of impurities. gmpinsiders.com The development of these specifications is based on data from batch analyses, stability studies, and knowledge of the manufacturing process and degradation pathways. fda.govpharmtech.com
The specifications should list the identified impurities with their acceptance criteria, as well as a limit for any unspecified impurities and a total impurity limit. gmpinsiders.com The analytical procedures used for impurity testing, such as High-Performance Liquid Chromatography (HPLC), must be validated to demonstrate their suitability for detecting and quantifying the impurities at the specified levels. fda.govpramanaresearch.org
Example of a QC Specification Table for Imipramine HCl Impurities:
| Impurity Name/Identifier | Acceptance Criteria (e.g., % w/w) | Analytical Method |
| Imipramine Impurity A (Desipramine HCl) | ≤ 0.20% | HPLC |
| Imipramine Impurity B | ≤ 0.15% | HPLC |
| Any Unspecified Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
Note: The acceptance criteria provided in this table are for illustrative purposes only and should be established based on regulatory guidelines and product-specific data.
Strategies for Impurity Control throughout the Drug Product Lifecycle
The control of impurities is not a one-time activity but an ongoing process throughout the lifecycle of the drug product. freyrsolutions.com A lifecycle management approach involves continuously monitoring and managing impurities from development through to post-approval changes. raps.org
This includes:
Prospective Risk Assessment: Identifying potential impurities early in the development process. raps.org
Process Optimization: Designing manufacturing processes to minimize the formation of impurities. usp.org
Supplier Qualification: Ensuring the quality of starting materials and reagents. baertschiconsulting.com
In-process Controls: Monitoring critical process parameters to control impurity levels.
Change Control: Evaluating the impact of any changes to the manufacturing process, formulation, or suppliers on the impurity profile. nih.gov
Ongoing Stability Monitoring: Continuing to monitor the stability of the drug product after it is on the market to detect any new degradation products. freyrsolutions.com
By implementing these strategies, pharmaceutical manufacturers can ensure the consistent quality and safety of imipramine products and maintain compliance with global regulatory standards.
Future Research Directions and Unresolved Challenges in Imipramine Impurity Analysis
Development of Novel Analytical Techniques for Trace Impurity Detection
The detection and quantification of impurities at trace levels present a significant and ongoing challenge in pharmaceutical analysis. selectscience.net The presence of these impurities, even in minute quantities, can potentially impact the safety and effectiveness of the final drug product. selectscience.net Future research is geared towards the development of more sensitive and selective analytical methods to detect impurities that may exist in very small amounts. ijpsonline.com
A key area of development is the enhancement of hyphenated analytical techniques. ijpsonline.com Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and the even more advanced LC-Nuclear Magnetic Resonance (NMR) and LC-NMR-MS, are powerful tools for not only separating impurities but also for their structural elucidation. rroij.comnih.gov The drive is to improve the sensitivity of these techniques to meet the low detection limits required by evolving regulations. drug-dev.com For instance, while High-Performance Liquid Chromatography (HPLC) with UV detection has been used for imipramine (B1671792) analysis, its sensitivity can be insufficient for low plasma concentrations, necessitating the use of more sensitive detectors or advanced extraction techniques. nih.gov
Another promising avenue is the application of Analytical Quality by Design (AQbD) principles to method development. selectscience.net This risk-based approach helps in creating robust analytical methods that are fit-for-purpose and can reliably control impurities throughout the product lifecycle. selectscience.net The goal is to move beyond simply detecting impurities to understanding and controlling the factors that lead to their formation.
Comprehensive Impurity Profiling of Complex Imipramine Formulations
Impurity profiling, the identification and quantification of all impurities in a drug substance and product, is a cornerstone of pharmaceutical quality control. biomedres.usnumberanalytics.com For imipramine, this involves identifying not only synthesis-related impurities but also degradation products and impurities arising from interaction with excipients or packaging materials. nih.govijprs.com A study of imipramine tablets identified impurities such as Iminodibenzyl (B195756) and Desipramine (B1205290). nih.gov
The complexity of pharmaceutical formulations adds another layer of challenge to impurity profiling. biomedres.us Excipients, while generally inert, can sometimes contain reactive impurities or interact with the active pharmaceutical ingredient (API), leading to the formation of new impurities. nih.gov For example, precipitation of imipramine HCl has been reported in the presence of sodium bisulfate. ijprs.com Therefore, a comprehensive impurity profile must consider the entire formulation and not just the API in isolation.
Future research will focus on developing analytical strategies that can effectively tackle the complexity of various dosage forms. This includes methods capable of separating and identifying impurities in the presence of a multitude of excipients and other formulation components. biomedres.us The use of orthogonal analytical techniques, which employ different separation and detection principles, will be crucial in providing a complete picture of the impurity profile. rroij.com
Predictive Modeling of Impurity Formation Pathways
A significant shift in impurity analysis is the move towards predictive approaches. nih.gov Instead of solely relying on experimental testing, researchers are increasingly using computational tools to predict potential impurities and their formation pathways. nih.govzamann-pharma.com This proactive approach, often part of a Quality-by-Design (QbD) framework, allows for a better understanding of drug degradation and the early identification of potential risks. nih.gov
In-silico modeling and advanced machine learning algorithms can analyze reaction pathways and degradation mechanisms to forecast the emergence of impurities. zamann-pharma.com For instance, software can predict the degradation products of organic compounds based on information from forced degradation studies. jst.go.jp This predictive capability allows for the development of more targeted analytical methods and control strategies. zamann-pharma.com
Standardization of Impurity Reporting and Quantification Across Laboratories
Ensuring consistency and comparability of impurity data across different laboratories is a major challenge. biotech-spain.com The International Council for Harmonisation (ICH) has established guidelines (Q3A/B) that provide thresholds for reporting, identifying, and qualifying impurities in drug substances and products. numberanalytics.comjpionline.org These guidelines are crucial for standardizing the approach to impurity control. jpionline.org For most compounds, the identification threshold for organic impurities is 0.1%. lcms.cz
Despite these guidelines, variability in analytical methods and their execution can lead to discrepancies in results between laboratories. selectscience.net Future efforts will likely focus on further harmonization of analytical practices and the development of standardized reference materials for impurities. This will facilitate more consistent and reliable impurity testing across the pharmaceutical industry.
The establishment of clear and universally accepted protocols for method validation and transfer is also essential. selectscience.net This includes defining system suitability criteria to ensure that the analytical system is performing correctly. pramanaresearch.org Ultimately, the goal is to create a framework where impurity data is robust and transferable, regardless of where the analysis is performed, thereby ensuring global standards of drug quality and safety. biotech-spain.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
